molecular formula C14H12N4O3S B2953926 2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid CAS No. 851123-57-4

2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid

Cat. No.: B2953926
CAS No.: 851123-57-4
M. Wt: 316.34
InChI Key: ITYGZXMYYMNEBY-UHFFFAOYSA-N
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Description

2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis often begins with readily available precursors, such as p-toluidine, hydrazine, and diethyl malonate.

  • Step 1 Formation of Pyrazolopyrimidine Core: This involves the cyclization of diethyl malonate with hydrazine to form the pyrazole ring, followed by further cyclization with guanidine to form the pyrimidine ring.

  • Step 2 Thioacetic Acid Addition: The key intermediate is then reacted with thiolacetic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production might involve optimized conditions such as:

  • Catalysts: Using catalysts like sulfuric acid to enhance reaction rates.

  • Temperature Control: Maintaining specific temperatures to ensure the stability of the intermediates and final product.

  • Purification: Employing methods like recrystallization and chromatography to obtain a pure compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to introduce various functional groups.

  • Reduction: Reduction reactions can be employed to modify specific parts of the molecule.

  • Substitution: Nucleophilic and electrophilic substitutions can be used to introduce different groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide in mild acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.

  • Substitution: Organometallic reagents like Grignard reagents under anhydrous conditions.

Major Products Formed

The major products formed from these reactions can include various derivatives, such as substituted pyrazolopyrimidines, thioacetic acid derivatives, and oxidized forms with functional groups like alcohols, ketones, and carboxylic acids.

Scientific Research Applications

Chemistry

  • Catalysis: Used as a ligand in metal-catalyzed reactions.

  • Synthesis: A building block for other complex organic molecules.

Biology

  • Biological Activity: Tested for antimicrobial, antiviral, and anticancer properties.

  • Enzyme Inhibition: Studied for its potential to inhibit specific enzymes in biochemical pathways.

Medicine

  • Drug Development: Investigated for potential therapeutic uses in treating infections and cancer.

  • Diagnostics: Utilized in research to develop diagnostic tools.

Industry

  • Material Science: Applied in the development of new materials with specific properties.

  • Agriculture: Explored for its use in pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways

The compound acts on multiple molecular targets, including:

  • Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways.

  • Receptor Binding: Binds to specific receptors, modulating cellular responses.

The pathways involved often include those related to cell proliferation, apoptosis, and microbial growth.

Comparison with Similar Compounds

2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid is unique due to its specific structure, which confers distinct properties.

Similar Compounds

  • 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the thioacetic acid moiety.

  • Thiopyrimidines: Similar sulfur-containing pyrimidines but with different side chains.

This compound stands out for its versatile synthetic applications and potential biological activities.

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Properties

IUPAC Name

2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-8-2-4-9(5-3-8)18-12-10(6-15-18)13(21)17-14(16-12)22-7-11(19)20/h2-6H,7H2,1H3,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGZXMYYMNEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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